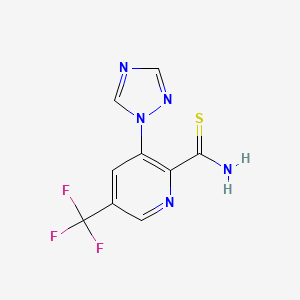
2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline
Descripción general
Descripción
2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline, also known as 2-BDFMA, is an organic compound with a variety of applications in the field of organic synthesis. It is a versatile reagent that can be used to synthesize a wide range of organic compounds, and its unique properties make it an attractive choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline is widely used in organic synthesis due to its unique properties. It is often used as a catalyst or reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and other compounds. In addition, 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline has been used in the synthesis of various polymers and in the preparation of various functional materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline is not well understood. It is believed that the reaction of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline with other compounds is catalyzed by its ability to form strong hydrogen bonds with other molecules, as well as its ability to form stable complexes with other molecules. In addition, it is believed that the reaction of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline with other compounds is catalyzed by its ability to form strong hydrogen bonds with other molecules, as well as its ability to form stable complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline are not well understood. However, it has been shown to have some potential as an antioxidant, and it has been suggested that it may have some anti-inflammatory and anti-microbial properties. In addition, some studies have suggested that it may have some anti-cancer properties, although further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline has a number of advantages for laboratory experiments. It is a highly stable reagent, and it is relatively easy to synthesize. In addition, it is a relatively inexpensive reagent, and it is readily available from a variety of suppliers. However, it is important to note that 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline is a highly toxic compound, and it should only be handled with appropriate safety precautions.
Direcciones Futuras
The potential applications of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline are vast, and there are many possible future directions for research. One potential area of research is the use of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline in the development of new pharmaceuticals and agrochemicals. In addition, further research could be conducted to explore the potential therapeutic applications of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline as a catalyst in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-6-4(8(12,13)14)1-3(7(10)11)2-5(6)15/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGUXVRKLGIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



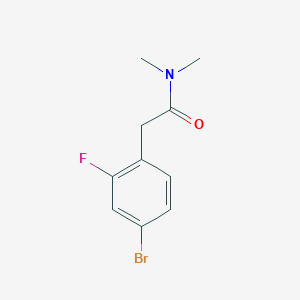
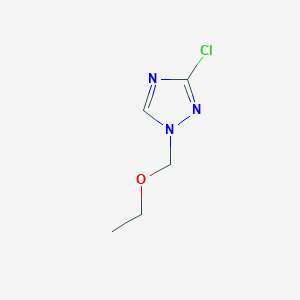
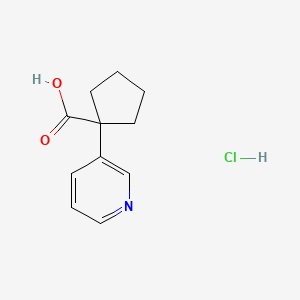
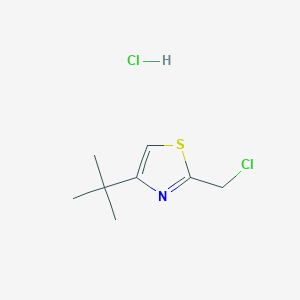
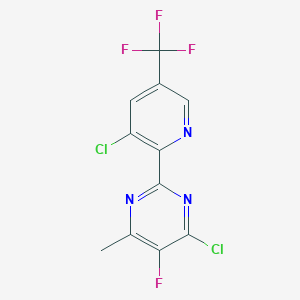

![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)
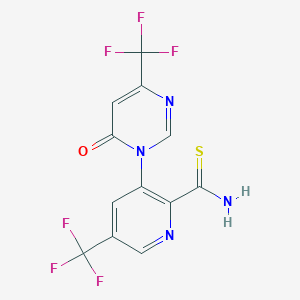
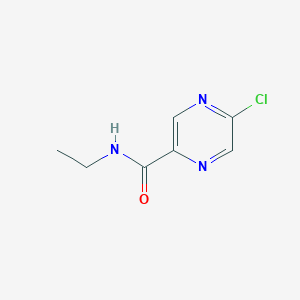
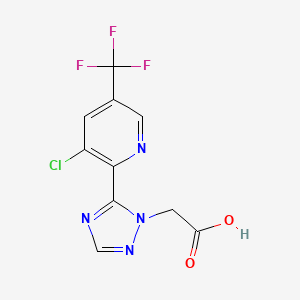
![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)
